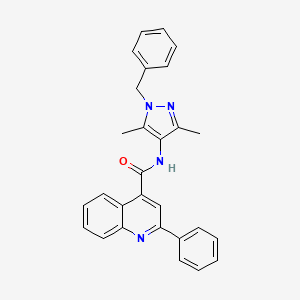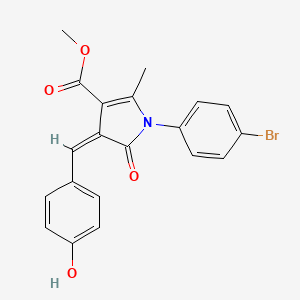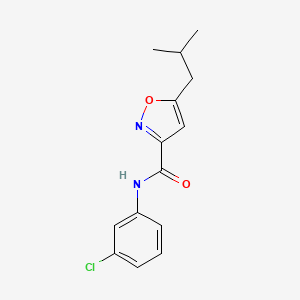![molecular formula C17H17ClN2OS2 B4614429 N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)
N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea, also known as ACTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACTT belongs to the class of thiourea derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Studies have focused on the synthesis and structural characterization of thiourea derivatives, highlighting their potential as scaffolds for further pharmacological evaluation. For example, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated potent antiallergy activity, suggesting the therapeutic potential of structurally related thiourea compounds (Hargrave, Hess, & Oliver, 1983). Similarly, the synthesis and crystal structure determination of N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea provided insights into its structural features and potential as a plant-growth regulator and selective metal ion sensor (Hu, Li, Qi, & Sun, 2016).
Biological Activities
Thiourea derivatives have been explored for various biological activities. Studies have shown that these compounds can act as efficient enzyme inhibitors and sensors for toxic metals such as mercury, with certain derivatives exhibiting significant enzyme inhibition and moderate sensitivity in fluorescence studies (Rahman et al., 2021). Additionally, the synthesis of 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity further underscores the antimicrobial potential of thiourea compounds (Fathalla, Awad, & Mohamed, 2005).
Enzyme Inhibition and Sensing Applications
The exploration of thiourea derivatives as enzyme inhibitors and sensing probes for toxic metals highlights their potential in therapeutic and environmental applications. For instance, certain thiourea compounds have demonstrated notable anti-cholinesterase activity against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as serving as sensing probes for mercury detection (Rahman et al., 2021).
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS2/c1-12(21)13-2-6-15(7-3-13)20-17(22)19-10-11-23-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSKOLIBTJXMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)
![ethyl 5-acetyl-4-methyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4614372.png)


![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4614389.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4614394.png)
![4-[(2,6-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4614402.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)


